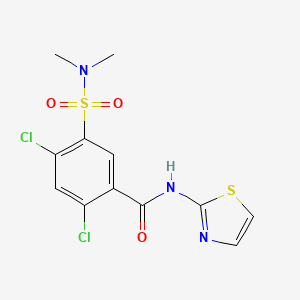![molecular formula C24H23FN2O6S B3509295 ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3509295.png)
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Descripción general
Descripción
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the functional groups through various chemical reactions such as acylation, amidation, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of new medications.
Materials Science: The compound’s properties can be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.
Biological Research: It can serve as a tool for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism by which ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of specific signaling cascades, binding to active sites, or altering the conformation of target proteins.
Comparación Con Compuestos Similares
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- ETHYL 5-CARBAMOYL-2-(2-(4-(3-FLUOROBENZYL)PIPERAZIN-1-YL)ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-CARBAMOYL-2-(2-(4-((4-FLUOROPHENYL)SULFONYL)PIPERAZIN-1-YL)ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
These compounds share a similar thiophene core but differ in the substituents attached to the core structure The differences in functional groups can lead to variations in their chemical reactivity, biological activity, and potential applications
Propiedades
IUPAC Name |
ethyl 5-[(2-fluorophenyl)carbamoyl]-2-[[2-(4-methoxyphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O6S/c1-4-32-24(30)20-14(2)21(22(29)26-18-8-6-5-7-17(18)25)34-23(20)27-19(28)13-33-16-11-9-15(31-3)10-12-16/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYXKJCDVIQKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE](/img/structure/B3509212.png)
![N-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B3509218.png)
![(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3509220.png)


![7-allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3509244.png)

![5-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B3509281.png)
![METHYL 3-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZOATE](/img/structure/B3509284.png)
![5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE](/img/structure/B3509292.png)

![2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B3509319.png)
![1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B3509326.png)
![4-{1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B3509333.png)
